3-(2-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
Descripción
The compound 3-(2-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic molecule featuring a triazoloquinazolinone core fused with a pyridine-substituted piperazine moiety.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-8-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O2/c26-19-6-2-1-5-17(19)22-23-28-24(34)18-9-8-16(15-20(18)33(23)30-29-22)25(35)32-13-11-31(12-14-32)21-7-3-4-10-27-21/h1-10,15,30H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZFHVBZMAXNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 3-(2-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazolinone core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Attachment of the Pyridinyl Piperazine Moiety: This step involves the coupling of the pyridinyl piperazine group to the core structure, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
3-(2-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence:
Key Structural and Functional Insights
Core Heterocyclic Systems: The triazoloquinazolinone core in the target compound is distinct from triazolopyrazines (e.g., ) or pyrazolopyrimidines (e.g., ), which may influence solubility and target selectivity. Piperazine-linked derivatives (common in ) exhibit enhanced pharmacokinetic profiles due to improved water solubility and membrane permeability.
Substituent Effects: Fluorophenyl groups (as in the target compound and ) are associated with increased metabolic stability and receptor affinity compared to non-halogenated analogs. Pyridine-substituted piperazines (target compound and ) may enhance binding to adenosine or serotonin receptors, as seen in related CNS agents .
Synthetic Approaches :
Actividad Biológica
The compound 3-(2-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one represents a novel class of triazole derivatives that exhibit significant biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.4 g/mol. The structure includes a fluorophenyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring is known to act as a potent inhibitor for several enzymes involved in disease pathways.
- Receptor Modulation : The piperazine component allows for interaction with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated:
- Antibacterial Activity : Exhibiting minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Effective against fungal pathogens such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than traditional antifungal agents .
Anticancer Potential
The compound has shown promise in cancer research:
- Cytotoxicity Studies : Preliminary studies indicate that it exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells .
- Mechanistic Insights : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Neuropharmacological Effects
Given its structural similarities to established neuroactive compounds, the target compound may influence neurological pathways:
- Dopamine Receptor Interaction : Studies suggest that derivatives can act as multi-target ligands for dopamine receptors, potentially offering therapeutic benefits in conditions like schizophrenia .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for preparing 3-(2-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]triazoloquinazolin-5-one?
Methodological Answer:
The compound’s synthesis likely involves multi-step heterocyclic assembly. A plausible route includes:
Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with 2-fluorophenyl-containing reagents, followed by triazole ring closure via [1,2,3]triazolo fusion (analogous to methods in for triazoloquinazolines).
Piperazine-Carbonyl Integration : Coupling the quinazolinone intermediate with 4-(pyridin-2-yl)piperazine using carbodiimide-mediated amidation (e.g., EDCl/HOBt), as seen in structurally related compounds ( ).
Purification : Recrystallization from polar aprotic solvents (e.g., methanol) to obtain single crystals for structural validation ().
Key challenges include optimizing reaction temperatures to prevent triazole ring decomposition and improving yields (e.g., ~40% yields reported for similar triazoloquinazolines in ).
Advanced: How can researchers resolve spectral contradictions in characterizing fluorophenyl-substituted triazoloquinazolines?
Methodological Answer:
Fluorine’s electronegativity and substituent positioning (e.g., 2-fluorophenyl) complicate NMR and LC-MS interpretation:
- 1H NMR : Fluorine-induced splitting in aromatic regions requires high-resolution NMR (≥400 MHz) and comparison with computed spectra (DFT simulations). For example, reports δ 7.2–8.1 ppm shifts for fluorophenyl protons in triazoloquinazolines.
- 19F NMR : Use to confirm substituent position and rule out regioisomers.
- LC-MS/MS : Employ collision-induced dissociation (CID) to distinguish between isobaric fragments, especially when pyridinylpiperazine groups fragment similarly to the triazole core ().
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
Given its structural similarity to kinase inhibitors ( ):
Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
Cellular Viability : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC50 values.
Selectivity Profiling : Compare activity against non-target kinases to assess off-target effects.
Dose-response curves should be triplicated to ensure reproducibility ().
Advanced: How to design in vivo pharmacokinetic studies for this compound, considering its fluorophenyl and piperazine motifs?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats (n=6/group) for IV/PO administration. Monitor plasma concentrations via LC-MS/MS, accounting for fluorine’s isotopic pattern ( ).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation. Piperazine moieties are prone to N-oxidation, requiring UPLC-QTOF analysis for metabolite ID ( ).
- Tissue Distribution : Apply whole-body autoradiography with 18F-labeled analogs to track fluorophenyl retention in target tissues.
Advanced: How to address contradictions between computational binding predictions and experimental activity data?
Methodological Answer:
Docking vs. Dynamics : MD simulations (≥100 ns) can resolve static docking inaccuracies by modeling protein flexibility (e.g., kinase ATP-binding pockets).
Solvent Effects : Include explicit solvent molecules (TIP3P water) in simulations to account for fluorophenyl’s hydrophobic interactions.
Free Energy Calculations : Use MM-PBSA/GBSA to validate binding affinities. Discrepancies may arise from protonation states of the pyridinylpiperazine group ( ).
Basic: What crystallization strategies improve X-ray diffraction quality for fluorinated triazoloquinazolines?
Methodological Answer:
- Solvent Selection : Use methanol or DMF for slow evaporation, as fluorine’s hydrophobicity favors polar aprotic solvents ().
- Temperature Gradients : Gradual cooling (0.5°C/hr) reduces crystal defects.
- Halogen Bonding : Leverage fluorine’s ability to form weak interactions with electron-deficient aromatic rings (e.g., pyridinyl groups) to stabilize crystal packing ().
Advanced: How to optimize substituent positions (e.g., 2-fluorophenyl vs. 4-fluorophenyl) for enhanced target binding?
Methodological Answer:
- SAR Analysis : Synthesize analogs with fluorophenyl at positions 2, 3, and 4 (). Test against target enzymes to identify steric/electronic preferences.
- Computational Modeling : Compare electrostatic potential maps (MEPs) of substituents to identify optimal halogen bonding with residues (e.g., backbone carbonyls in kinases).
- Thermodynamic Profiling : Use ITC to quantify binding entropy/enthalpy trade-offs induced by fluorine’s electronegativity.
Basic: What stability protocols are recommended for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Protect from light and moisture in amber vials under argon at –20°C.
- Degradation Monitoring : Perform monthly HPLC checks (C18 column, 0.1% TFA in water/acetonitrile). Piperazine-carbonyl groups are prone to hydrolysis; detect degradation peaks at ~4.2 min ( ).
Advanced: How to quantify trace impurities in bulk samples using orthogonal analytical methods?
Methodological Answer:
HPLC-DAD : Detect impurities >0.1% using gradient elution (5–95% acetonitrile over 30 min).
LC-HRMS : Identify unknown impurities via exact mass (≤5 ppm error) and MS/MS fragmentation.
NMR Spectroscopy : 19F NMR can resolve fluorinated byproducts (e.g., defluorinated analogs) at δ –110 to –130 ppm ( ).
Advanced: What strategies mitigate synthetic bottlenecks in scaling up triazoloquinazoline derivatives?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat transfer during exothermic triazole cyclization ( ).
- Catalytic Optimization : Replace stoichiometric reagents (e.g., POCl3) with catalytic Pd or Cu systems for greener synthesis.
- DoE Approach : Apply factorial design (e.g., temperature, solvent ratio) to maximize yield and minimize side products ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
